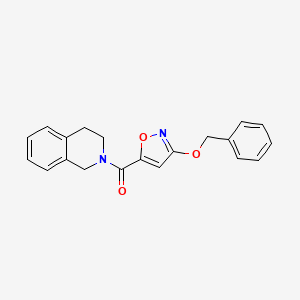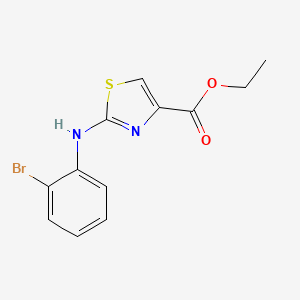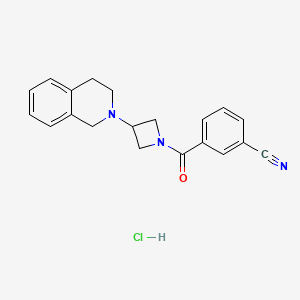
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride is a complex organic compound known for its unique structural properties. This compound is part of a class of molecules that have significant roles in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride typically involves several steps:
Formation of the Azetidine Core: : This involves cyclization reactions often starting from appropriate precursors, involving reagents like triphosgene and a base such as triethylamine.
Incorporation of the Isoquinoline Moiety: : This step might involve a coupling reaction, utilizing reagents like 3,4-dihydroisoquinoline under suitable conditions.
Attachment of the Benzonitrile Group: : The final steps typically include a coupling or acylation reaction to attach the benzonitrile group to the azetidine core.
Industrial Production Methods: Industrial production often scales these reactions with careful optimization of conditions to ensure high yields and purity. Large-scale synthesis may require specialized equipment to handle the intermediates and by-products efficiently.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation and Reduction: : This compound can undergo oxidation to form different derivatives or reduction under appropriate conditions, involving reagents like lithium aluminum hydride for reduction.
Substitution Reactions: : Given the functional groups present, it can participate in various substitution reactions, particularly nucleophilic substitutions.
Oxidizing Agents: : Examples include potassium permanganate or chromium trioxide.
Reducing Agents: : Examples include lithium aluminum hydride, sodium borohydride.
Solvents: : Reactions often use solvents like dichloromethane, tetrahydrofuran (THF), or acetonitrile.
Major Products Formed: Depending on the reactions, major products might include different oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: : Used as a building block in the synthesis of more complex organic molecules.
Biochemical Studies: : The compound may act as a probe or a reagent in biochemical assays to study protein-ligand interactions.
Pharmaceutical Research: : Potentially explored for its biological activity, possibly as a precursor or a component in drug synthesis.
Material Science: : Utilized in the creation of new materials with unique properties, possibly in polymer science or nanotechnology.
Mechanism of Action
The mechanism by which 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride exerts its effects is dependent on its chemical structure, allowing it to interact with various biological targets. It may act by binding to specific proteins or enzymes, altering their function and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds:
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile
3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride
3,4-Dihydroisoquinoline derivatives
Uniqueness: Compared to other similar compounds, 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzonitrile hydrochloride features a unique combination of the azetidine and isoquinoline moieties, providing distinct physicochemical properties and reactivity profiles.
This is a snapshot of a fascinating compound with diverse applications and unique structural properties. The real magic is in how it’s used to uncover mysteries of chemistry and biology, creating innovative solutions in science and industry. If there’s anything else you want to deep dive into, you know where to find me!
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.ClH/c21-11-15-4-3-7-17(10-15)20(24)23-13-19(14-23)22-9-8-16-5-1-2-6-18(16)12-22;/h1-7,10,19H,8-9,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBQZPGTBKDZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC=CC(=C4)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
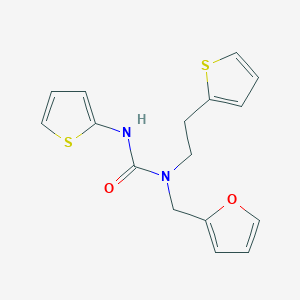
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2506329.png)
![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)
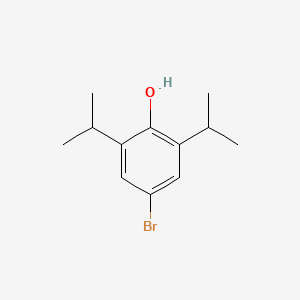

![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)


![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)
